1-(4-Hydroxy-2,5-dimethylphenyl)ethanone

Description

Structural Significance and Prevalence of Substituted Acetophenones in Organic Chemistry

Substituted acetophenones are defined by an acetyl group (–COCH₃) attached to a benzene (B151609) ring that contains one or more additional functional groups. The nature and position of these substituents dramatically influence the molecule's physical properties, reactivity, and biological function. The carbonyl group acts as a key reactive site, participating in numerous organic reactions, while the aromatic ring and its substituents modulate this reactivity and provide sites for further functionalization.

The structural framework of substituted acetophenones is a versatile scaffold in medicinal chemistry. The benzene ring and carbonyl group can engage in various interactions with biological targets, such as hydrogen bonding and π-π stacking. Researchers modify this core structure to enhance the potency or selectivity of potential drug candidates.

Furthermore, substituted acetophenones are valuable precursors in the synthesis of more complex molecules. They are starting materials for producing chalcones, pyrazole (B372694) derivatives, and other heterocyclic compounds, many of which exhibit significant pharmacological properties. In industry, they are used as raw materials for synthetic fragrances and medicines. batongchemical.com

The Compound 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone: Context within Phenolic Ketones

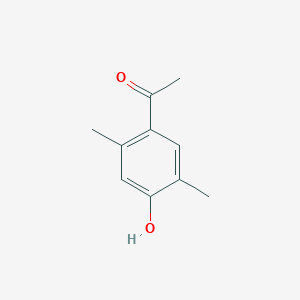

This compound is a specific example of a phenolic ketone. Its structure features a central benzene ring substituted with a hydroxyl group (-OH) at position 4, two methyl groups (-CH₃) at positions 2 and 5, and an acetyl group (-COCH₃) at position 1. This substitution pattern places it within the broader class of hydroxyaryl ketones.

The synthesis of such compounds can often be achieved through methods like the Fries rearrangement, an organic reaction that converts phenolic esters to hydroxyaryl ketones using a Lewis acid catalyst. Phenolic ketones, in general, are important intermediates in organic synthesis, valued for the dual reactivity of the hydroxyl and ketone functional groups. batongchemical.comnih.gov

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| CAS Number | 26216-10-4 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| SMILES | Cc1cc(C(=O)C)c(cc1O)C |

Table 1: Chemical Properties of this compound. Data sourced from Appchem. appchemical.com

Overview of Academic Research Domains Pertinent to this compound and its Analogues

The academic interest in this compound and its analogues spans several research domains, primarily driven by their potential biological activities and their utility as synthetic intermediates.

Medicinal Chemistry and Pharmacology : A significant body of research focuses on the biological activities of hydroxyacetophenone derivatives. Studies have explored their potential as antibacterial, antifungal, anti-inflammatory, antioxidant, and even antiviral agents. core.ac.ukacgpubs.orgbenthamdirect.comresearchgate.netnih.govorientjchem.org The specific substitution pattern on the phenyl ring is crucial for these activities. For example, some dihydroxyacetophenone derivatives have shown potent antibacterial activity against drug-resistant Gram-negative bacteria. researchgate.net

Organic Synthesis : As intermediates, these compounds are foundational in building more complex molecular architectures. batongchemical.com The precursor to the title compound, 2,5-dimethylphenol (B165462), is a key intermediate for synthesizing high-performance materials and specialty chemicals. globalinforesearch.com Notably, it is used in the production of Vitamin E. google.com

Agrochemical Research : Derivatives of phenolic compounds are investigated for their roles in agriculture. For instance, 2,5-dimethylphenol has been studied in the context of fungicide metabolism, highlighting its relevance in understanding the environmental behavior of pesticides. sigmaaldrich.com An analogue, acetosyringone (B1664989) (1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone), is widely used in plant biotechnology to promote genetic transformation.

The diverse applications of this class of compounds underscore their importance in both fundamental and applied chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-5-10(12)7(2)4-9(6)8(3)11/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQHNHNWOMRDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306075 | |

| Record name | 1-(4-Hydroxy-2,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26216-10-4 | |

| Record name | NSC173995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Hydroxy-2,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-DIMETHYL-4'-HYDROXYACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Hydroxy 2,5 Dimethylphenyl Ethanone and Its Derivatives

Direct Synthesis Strategies for 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone

The direct synthesis of this compound, a substituted acetophenone (B1666503), relies on classical organic reactions that rearrange or introduce an acetyl group onto a phenolic precursor.

Established Reaction Pathways and Precursor Utilization

The primary route for synthesizing hydroxylated acetophenones like this compound is the Fries rearrangement. This reaction typically involves heating a phenolic ester with a Lewis acid catalyst.

One established pathway begins with 3,4-dimethylphenyl acetate (B1210297) . When this precursor is treated with a Lewis acid such as aluminum chloride (AlCl₃), it undergoes an intramolecular acylation to yield a mixture of isomeric hydroxyacetophenones. The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring. The primary products are typically the ortho and para isomers. In the case of 3,4-dimethylphenyl acetate, the main products would be 1-(2-hydroxy-4,5-dimethylphenyl)ethanone and the target compound, this compound. ias.ac.inresearchgate.net The reaction mixture is heated, and after cooling, the product is isolated by decomposing the aluminum chloride complex with ice-cold water and hydrochloric acid. ias.ac.in

Another closely related precursor is 2-hydroxy-4,5-dimethylacetophenone . While this is an isomer of the target compound, the synthetic principles are related. The synthesis of this isomer from 3,4-dimethylphenyl acetate has been reported with a 63% yield. ias.ac.in The formation of this compound from the same precursor would proceed concurrently, with the relative yields of the ortho and para products depending on reaction conditions such as temperature and solvent. Lower temperatures generally favor the formation of the para-isomer.

Table 1: Precursors and Reaction for Direct Synthesis

| Precursor | Reaction Type | Reagents | Product |

| 3,4-Dimethylphenyl acetate | Fries Rearrangement | Aluminum Chloride (AlCl₃), HCl | This compound |

Synthetic Optimization and Scalability Considerations

Optimizing the synthesis of this compound via the Fries rearrangement involves careful control over several parameters to maximize the yield of the desired para-isomer and simplify purification.

Catalyst: Aluminum chloride is the most common Lewis acid catalyst. The stoichiometry of the catalyst is crucial; typically, slightly more than one equivalent is required as it complexes with both the carbonyl oxygen of the ester and the resulting phenolic hydroxyl group.

Temperature: Temperature significantly influences the ratio of ortho to para products. Generally, lower reaction temperatures (0-25 °C) favor the formation of the para-isomer (this compound), while higher temperatures tend to yield more of the ortho-isomer (1-(2-hydroxy-4,5-dimethylphenyl)ethanone).

Solvent: The choice of solvent can impact reaction rates and selectivity. While the reaction can be run neat, solvents like nitrobenzene (B124822) or carbon disulfide are sometimes used. For scalability, solvent-free conditions are often preferred to reduce waste and simplify workup.

For large-scale production, considerations include efficient heat management, safe handling of the corrosive and moisture-sensitive aluminum chloride, and managing the quench step, which is highly exothermic. nih.gov Developing a one-pot procedure where the initial esterification of 3,4-dimethylphenol (B119073) and the subsequent rearrangement occur in the same vessel can improve efficiency and reduce handling steps, making the process more scalable. nih.gov

Derivatization and Functionalization Strategies

The presence of two reactive functional groups—a phenolic hydroxyl group and a ketone—makes this compound a versatile intermediate for further chemical modification.

Alkylation and Etherification of the Phenolic Hydroxyl Group

The acidic phenolic proton can be readily removed by a base, and the resulting phenoxide can be alkylated to form various ether derivatives. This is a common strategy to protect the hydroxyl group or to introduce new functionalities.

For example, the synthesis of ethoxy derivatives can be achieved via the Williamson ether synthesis. The parent phenol (B47542) is treated with a base like sodium hydroxide (B78521) or potassium carbonate to form the phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide). This results in the formation of 1-(4-ethoxy-2,5-dimethylphenyl)ethanone. Similar procedures can be used to create methoxymethoxy (MOM) ethers by using methoxymethyl chloride as the alkylating agent, which provides a protective group that is stable under many conditions but can be removed under acidic conditions.

Table 2: Etherification of this compound

| Derivative Type | Reagents | Product Example |

| Ethoxy Ether | Base (e.g., K₂CO₃), Ethyl Iodide | 1-(4-Ethoxy-2,5-dimethylphenyl)ethanone |

| Methoxymethoxy (MOM) Ether | Base (e.g., NaH), Methoxymethyl chloride | 1-(4-(Methoxymethoxy)-2,5-dimethylphenyl)ethanone |

Formation of Imine and Hydrazone Derivatives from the Ethanone (B97240) Moiety

The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack, making it a prime site for forming C=N double bonds through condensation reactions with primary amines and their derivatives.

Hydrazone Derivatives: Reaction with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent like methanol (B129727) yields the corresponding hydrazone, (E)-1-(1-(hydrazonoethyl)-2,5-dimethyl-4-phenol). ias.ac.inresearchgate.net This reaction is typically straightforward and proceeds by stirring the reactants at room temperature. ias.ac.in

Phenylhydrazones and Dinitrophenylhydrazones: Substituted hydrazines are also commonly used. Reacting the ketone with phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) (in a process known as Brady's test) produces highly crystalline, colored phenylhydrazone and 2,4-dinitrophenylhydrazone derivatives, respectively. chemistryjournals.netresearchgate.net These derivatives are often used for the characterization and identification of ketones. The synthesis of (E)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4,5-dimethylphenol from the isomeric 1-(2-hydroxy-4,5-dimethylphenyl)ethanone proceeds in an alkaline medium. chemistryjournals.net A similar reaction would produce the corresponding derivative from this compound.

These reactions provide a modular approach to synthesizing a wide range of Schiff bases and related compounds from the parent ketone. researchgate.net

Introduction of Halogenated Substituents

Halogens can be introduced at various positions on the molecule, though the most common modification for acetophenones is α-halogenation, where a halogen is added to the methyl group of the ethanone moiety.

This reaction typically proceeds via an enol or enolate intermediate in either acidic or basic conditions. For instance, bromination can be achieved by treating the ketone with bromine in a suitable solvent. This would result in the formation of 2-bromo-1-(4-hydroxy-2,5-dimethylphenyl)ethanone . lookchem.com The presence of the electron-donating hydroxyl and methyl groups on the aromatic ring can also activate the ring towards electrophilic halogenation, requiring careful control of reaction conditions to achieve selective α-halogenation.

While the direct introduction of fluorine is more complex, difluoroacetophenone derivatives can be synthesized through various methods, often involving specialized fluorinating agents or starting from pre-fluorinated building blocks. nih.gov For the target molecule, creating an α,α-difluoro derivative would likely involve a more advanced synthetic sequence.

Exploration of Novel Reaction Mechanisms for C-C Bond Formation (e.g., Houben-Hoesch reactions for fluoro-ketones)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. The Houben-Hoesch reaction represents a classic, yet adaptable, method for the synthesis of aryl ketones through C-C bond formation. wikipedia.org This reaction is a type of electrophilic aromatic substitution where a nitrile reacts with an electron-rich aromatic compound, such as a polyphenol or its ether, in the presence of an acid catalyst (typically HCl and a Lewis acid like ZnCl₂) to form an aryl ketone. wikipedia.orgthermofisher.com

The mechanism proceeds in two main steps. First, the nitrile is activated by the acid catalyst to form a reactive nitrilium ion intermediate. This electrophile then attacks the electron-rich aromatic ring. The resulting imine intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.org

A significant modern exploration of this reaction is its application in the synthesis of fluoro-ketones . Research has demonstrated that fluoro-substituted aliphatic nitriles can effectively participate in Houben-Hoesch reactions to produce mono-, di-, and trifluoromethyl ketones. nih.gov The presence of fluorine atoms enhances the electrophilicity of the nitrilium ion intermediates, making them more reactive. nih.govnih.gov Furthermore, the use of superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), has been shown to be particularly effective in promoting these reactions by more readily generating the required nitrilium ions from the fluorinated nitrile precursors. nih.gov This superacid-promoted Houben-Hoesch reaction provides a direct and convenient route to valuable fluorinated ketone compounds. nih.gov

Table 2: Key Factors in Superacid-Promoted Houben-Hoesch Reaction for Fluoro-ketones

| Factor | Role in Reaction | Reference |

|---|---|---|

| Fluoro-substituted Nitrile | Precursor to the electrophile | nih.gov |

| Superacid (e.g., CF₃SO₃H) | Facilitates formation of the reactive nitrilium ion | nih.gov |

| Fluorine Substituents | Enhance the electrophilic reactivity of the nitrilium ion | nih.govnih.gov |

| Electron-Rich Arene | Nucleophile that attacks the nitrilium ion | wikipedia.org |

This compound as a Building Block in Complex Chemical Synthesis

While this compound possesses functional groups that suggest its utility as a versatile building block in the synthesis of more complex molecules, specific, well-documented examples of its application as a key intermediate in multi-step syntheses are not prominent in a survey of scientific literature. Its structural analogue, 1-(2,5-dimethylphenyl)ethanone (lacking the hydroxyl group), is known to serve as a precursor for chalcones, such as (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, through Claisen-Schmidt condensation. mdpi.com These chalcones can then be converted into other complex structures like β-hydroxy functionalized indanones. mdpi.com

Given its structure, this compound could theoretically be employed in similar synthetic pathways. The hydroxyl group could be protected, allowing the ketone to undergo aldol (B89426) or Claisen-Schmidt condensations. Subsequent deprotection would yield poly-functional molecules. Furthermore, the phenolic hydroxyl group opens possibilities for forming ether or ester linkages, potentially serving as a handle to connect it to other parts of a larger target molecule. Despite this potential, concrete examples of its incorporation into the total synthesis of natural products or complex pharmaceuticals are not readily found in published research.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Defining Crystal and Molecular Structure

To understand the likely crystal and molecular structure of 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone, we can examine the crystallographic data of its isomer, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, and other substituted hydroxyacetophenones.

For instance, the crystal structure of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (B184777) reveals an orthorhombic crystal system. nih.gov It is reasonable to infer that this compound would also adopt a highly ordered crystalline lattice. The molecular geometry is expected to be largely planar, with the acetyl and methyl groups attached to the phenyl ring.

A study on 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, another related compound, showed that all non-hydrogen atoms are essentially coplanar. nih.govresearchgate.net This planarity is a common feature in such aromatic systems and is anticipated in the target molecule as well. The crystallographic data for this related compound is presented in the table below.

Table 1: Crystallographic Data for 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone nih.govresearchgate.net

| Parameter | Value |

| Formula | C10H12O4 |

| Molecular Weight | 196.20 |

| Crystal System | Tetragonal |

| Space Group | I41cd |

| a (Å) | 14.977 (2) |

| c (Å) | 17.142 (3) |

| V (ų) | 3845.5 (11) |

| Z | 16 |

| Temperature (K) | 113 |

By analogy, this compound is expected to exhibit a similarly planar conformation, which facilitates efficient packing in the crystal lattice.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in defining the supramolecular architecture of hydroxyacetophenones. In the solid state, both intramolecular and intermolecular hydrogen bonds are expected to be present.

The study of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone confirmed the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the acetyl group. nih.gov This type of hydrogen bond is a common feature in ortho-hydroxyacetophenones and contributes to the planarity of the molecule.

In the case of this compound, where the hydroxyl group is in the para position relative to the acetyl group, a strong intramolecular hydrogen bond of this nature is not possible. Instead, the dominant interactions are likely to be intermolecular hydrogen bonds. The hydroxyl group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks. For example, in the crystal structure of 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, molecules are linked into chains along the nih.gov direction by O—H···O hydrogen bonds. nih.govresearchgate.net

Vibrational Spectroscopy for Molecular Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of related compounds such as 4-hydroxy-3-methylacetophenone and other 4-hydroxyacetophenone derivatives allows for a reliable prediction of these bands. mdpi.comnih.govnih.gov

A broad band in the region of 3400-3200 cm⁻¹ is anticipated for the O-H stretching vibration of the phenolic hydroxyl group, indicative of intermolecular hydrogen bonding. The C=O stretching vibration of the acetyl group is expected to appear as a strong band around 1660-1670 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol (B47542) is expected around 1250 cm⁻¹. Methyl C-H stretching and bending vibrations will also be present in their characteristic regions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring and the acetyl group. Aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C=O stretch, while strong in the IR, will also be observable in the Raman spectrum.

Comprehensive Assignment of Characteristic Frequencies and Modes

Based on studies of similar molecules, a comprehensive assignment of the characteristic vibrational frequencies for this compound can be proposed. nih.govnih.gov

Table 2: Proposed Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3300 | ν(O-H) | O-H stretching (intermolecular H-bonding) |

| ~3050 | ν(C-H) | Aromatic C-H stretching |

| ~2950 | νas(C-H) | Asymmetric C-H stretching of CH₃ |

| ~2870 | νs(C-H) | Symmetric C-H stretching of CH₃ |

| ~1665 | ν(C=O) | Carbonyl stretching |

| ~1600, ~1500 | ν(C=C) | Aromatic ring stretching |

| ~1450 | δas(C-H) | Asymmetric C-H bending of CH₃ |

| ~1370 | δs(C-H) | Symmetric C-H bending of CH₃ |

| ~1250 | ν(C-O) | Phenolic C-O stretching |

| ~1170 | β(C-H) | In-plane aromatic C-H bending |

| ~850 | γ(C-H) | Out-of-plane aromatic C-H bending |

ν: stretching; δ: bending; β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity and Chemical Environments

¹H and ¹³C NMR are fundamental one-dimensional techniques that form the basis of structural elucidation.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two singlets, a result of the protons on the benzene (B151609) ring not having adjacent proton neighbors for coupling. The hydroxyl proton would appear as a broad singlet, and the three methyl groups would each present as sharp singlets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-3) | ~6.8 | Singlet | 1H |

| Ar-H (H-6) | ~7.5 | Singlet | 1H |

| -OH | 4.5 - 5.5 | Broad Singlet | 1H |

| -COCH₃ | ~2.5 | Singlet | 3H |

| Ar-CH₃ (C-2) | ~2.2 | Singlet | 3H |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A total of 10 distinct signals are expected, corresponding to the 10 carbon atoms in unique chemical environments. The carbonyl carbon of the acetyl group is characteristically found far downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~200 |

| C-4 (Ar-OH) | ~155 |

| C-2 (Ar-CH₃) | ~138 |

| C-1 (Ar-CO) | ~130 |

| C-5 (Ar-CH₃) | ~128 |

| C-6 (Ar-H) | ~125 |

| C-3 (Ar-H) | ~118 |

| -COCH₃ | ~26 |

| Ar-CH₃ (C-5) | ~20 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, HETCOR)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the aromatic protons at ~6.8 ppm and ~7.5 ppm to their respective aromatic carbon signals, and the protons of the three methyl groups to their corresponding carbon signals.

The protons of the acetyl methyl group (~2.5 ppm) showing a correlation to the carbonyl carbon (~200 ppm) and the C-1 aromatic carbon (~130 ppm).

The aromatic proton at H-6 (~7.5 ppm) showing correlations to C-1, C-2, C-4, and the C-5 methyl carbon.

The protons of the methyl group at C-2 (~2.2 ppm) showing correlations to C-1, C-2, and C-3.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₂O₂), the predicted exact mass would be calculated.

Predicted HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₂O₂ | [M+H]⁺ | 165.0916 |

| C₁₀H₁₂O₂ | [M+Na]⁺ | 187.0735 |

Analysis of Characteristic Fragmentation Patterns

In mass spectrometry, molecules often fragment in predictable ways. For aromatic ketones like this compound, a primary fragmentation pathway is α-cleavage—the breaking of the bond between the carbonyl group and the aromatic ring. libretexts.orgmiamioh.edu

A key fragmentation involves the loss of the methyl group from the acetyl moiety, which is a common pathway for acetophenones. chemguide.co.uk This results in the formation of a stable acylium ion.

Molecular Ion (M⁺): The parent ion peak would be observed at an m/z corresponding to the molecular weight of the compound (164.20 g/mol ).

Base Peak: A very intense peak is predicted at m/z 149, resulting from the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion via α-cleavage. This [M-15]⁺ fragment corresponds to the stable 4-hydroxy-2,5-dimethylbenzoyl cation. The stability of this aromatic cation often results in it being the base peak (the most abundant ion). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. Aromatic ketones typically display two main absorption bands. science-softcon.de

π → π* Transition: This intense absorption band, expected at a shorter wavelength (around 250-280 nm), arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

n → π* Transition: A weaker absorption band, typically found at a longer wavelength (around 300-330 nm), results from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. The substitution on the aromatic ring, particularly the electron-donating hydroxyl and methyl groups, influences the precise wavelengths of these absorptions.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2'-Hydroxy-4',5'-dimethylacetophenone |

| 4'-Hydroxy-3',5'-dimethylacetophenone |

| 1-(2,5-dimethylphenyl)ethanone |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems. It offers a balance between computational cost and accuracy, making it suitable for the investigation of medium-sized organic molecules like "1-(4-Hydroxy-2,5-dimethylphenyl)ethanone".

Optimization of Molecular Geometries and Conformational Preferences

In the case of "this compound," the orientation of the acetyl group relative to the phenyl ring and the conformation of the hydroxyl group are of particular interest. The planarity of the molecule and the dihedral angles between the phenyl ring and the acetyl group are key parameters determined through geometry optimization. Different starting geometries are typically considered to ensure the global minimum on the potential energy surface is located. For the related benzophenone (B1666685), it was found that semi-empirical methods sometimes fail to predict the most stable conformation, highlighting the importance of using more robust DFT methods.

Prediction of Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. The theoretical vibrational spectrum can then be compared with experimental data to validate the computational model and to aid in the assignment of the observed spectral bands.

For the analogous 4-hydroxy-2,5-dimethylphenyl-benzophenone, a detailed analysis of its vibrational spectrum has been performed. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. Key vibrational modes for "this compound" would include the stretching of the hydroxyl (O-H) and carbonyl (C=O) groups, as well as various vibrations of the phenyl ring and methyl groups. For instance, in the benzophenone analog, the hydroxyl stretching band was observed experimentally at 3331 cm⁻¹, while the unscaled DFT harmonic wavenumber was about 13% higher.

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT analysis of the vibrational spectra of "this compound," based on findings for similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3600 | ~3300-3400 | Hydroxyl group stretching |

| ν(C=O) | ~1700 | ~1650-1680 | Carbonyl group stretching |

| ν(C-C) aromatic | ~1600, ~1500 | ~1600, ~1500 | Phenyl ring stretching |

| δ(C-H) methyl | ~1450 | ~1450 | Methyl group bending |

| δ(O-H) | ~1200-1300 | ~1200-1300 | Hydroxyl group in-plane bending |

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The electronic properties of a molecule are crucial for understanding its reactivity and chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For "this compound," the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring, while the LUMO is likely to be centered on the acetyl group. This distribution of frontier orbitals would indicate that the hydroxyphenyl moiety is the primary site for electrophilic attack, while the acetyl group is the likely site for nucleophilic attack.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

A hypothetical table of electronic properties for "this compound" is presented below, based on typical values for similar aromatic ketones.

| Property | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Electronegativity (χ) | 3.25 to 4.25 |

| Chemical Hardness (η) | 2.0 to 2.5 |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis is a key aspect of molecular modeling, focusing on the different spatial arrangements of atoms in a molecule and their relative energies.

Exploration of Potential Energy Surfaces (PES) and Energy Landscapes

The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By exploring the PES, it is possible to identify stable conformations (local minima) and the transition states that connect them (saddle points). For "this compound," the PES would be particularly complex due to the rotational freedom of the acetyl and hydroxyl groups, as well as the methyl groups.

A detailed conformational analysis of the related 4-hydroxy-2,5-dimethylphenyl-benzophenone revealed multiple energy barriers corresponding to the rotation of the phenyl rings and the hydroxyl group. The rotational barrier for the hydroxyl group was found to be in the range of 3.70 to 4.86 kcal/mol. A similar analysis for "this compound" would involve systematically rotating the key dihedral angles and calculating the energy at each step to map out the energy landscape. This would reveal the most stable conformers and the energy required to interconvert between them.

Investigation of Intramolecular Interactions and Conformational Stability (e.g., hydrogen bonds)

Intramolecular interactions, such as hydrogen bonds, play a critical role in determining the conformational stability of a molecule. In "this compound," an intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the oxygen of the acetyl group. The presence and strength of this hydrogen bond would significantly influence the molecule's preferred conformation, locking the acetyl and hydroxyl groups into a specific orientation.

Advanced Quantum Chemical Methods (e.g., Hartree-Fock and post-HF)

The theoretical characterization of "this compound" can be significantly enhanced through the application of advanced quantum chemical methods. These ab initio techniques, which are based on first principles of quantum mechanics, provide a detailed understanding of the molecule's electronic structure and properties without reliance on empirical parameters. Among these, the Hartree-Fock (HF) method serves as a fundamental starting point, with post-Hartree-Fock (post-HF) methods offering higher levels of accuracy by systematically incorporating electron correlation.

The Hartree-Fock method approximates the many-electron wavefunction of a molecule as a single Slater determinant. nih.gov In this framework, each electron is considered to move in the average electrostatic field created by all other electrons, thus neglecting the instantaneous electron-electron repulsion, a phenomenon known as electron correlation. While the HF method can provide valuable qualitative insights and reasonable geometries for many molecules, its inherent neglect of electron correlation limits the accuracy of calculated energies and other sensitive properties.

To achieve greater quantitative accuracy, post-Hartree-Fock methods are employed. These methods build upon the Hartree-Fock solution to account for electron correlation. Prominent post-HF methods include Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC) theory.

Møller-Plesset Perturbation Theory (MP) is a widely used method that treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. q-chem.comq-chem.comresearchgate.netwikipedia.org The most common level, second-order Møller-Plesset theory (MP2), often provides a significant improvement over Hartree-Fock results with a manageable increase in computational cost. q-chem.comresearchgate.net For instance, in a study on the related compound 2'-Hydroxyacetophenone, calculations at the MP2 level with an aug-cc-pVTZ basis set were used to refine the theoretical results, demonstrating a much smaller deviation from experimental values for the methyl internal rotation barrier compared to Density Functional Theory (DFT) methods. nih.gov

Coupled Cluster (CC) theory is considered one of the most accurate and reliable ab initio methods for small to medium-sized molecules. aps.orgwikipedia.org It employs an exponential cluster operator to account for electron correlation, and when higher-order excitations are included (such as in CCSD(T)), it can yield results that are very close to experimental values. wikipedia.org

While specific Hartree-Fock and post-Hartree-Fock computational studies on "this compound" are not extensively available in the public domain, the application of these methods would yield a wealth of detailed information. The following tables illustrate the type of data that would be generated from such theoretical investigations.

Illustrative Data from Quantum Chemical Calculations

The data presented in the following tables is hypothetical and serves to illustrate the typical output of advanced quantum chemical calculations for a molecule like "this compound".

| Method | Basis Set | Total Energy (Hartree) | Correlation Energy (Hartree) |

|---|---|---|---|

| Hartree-Fock (HF) | 6-311++G(d,p) | -572.34567 | 0.00000 |

| MP2 | 6-311++G(d,p) | -573.12345 | -0.77778 |

| CCSD(T) | cc-pVTZ | -573.54321 | -1.19754 |

| Method | Basis Set | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| Hartree-Fock (HF) | 6-311++G(d,p) | 3.45 | -8.92 | 1.54 | 10.46 |

| MP2 | 6-311++G(d,p) | 3.28 | -8.75 | 1.68 | 10.43 |

| CCSD(T) | cc-pVTZ | 3.25 | -8.71 | 1.72 | 10.43 |

These tables showcase how different levels of theory provide increasingly accurate estimations of the electronic energy by incorporating a larger fraction of the correlation energy. Similarly, properties like the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and spectroscopic behavior, are refined with more advanced methods.

Chemical Reactivity and Mechanistic Studies

Aromatic Ring Functionalization and Electrophilic Substitution

The aromatic ring of 1-(4-hydroxy-2,5-dimethylphenyl)ethanone is activated towards electrophilic substitution due to the presence of the electron-donating hydroxyl and methyl groups. The directing effects of these substituents play a crucial role in determining the position of substitution. The hydroxyl group is a powerful activating group and is ortho-, para-directing. The methyl groups are also activating and ortho-, para-directing. The acetyl group, being an electron-withdrawing group, is deactivating and meta-directing.

The positions ortho to the powerful hydroxyl group (positions 3 and 5) are activated. However, position 5 is already substituted with a methyl group. Position 3 is sterically hindered by the adjacent methyl and acetyl groups. Therefore, electrophilic substitution is most likely to occur at the position ortho to the hydroxyl group and meta to the acetyl group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the hydroxyl and carbonyl groups.

Transformations of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group is another key reactive site in this compound, participating in redox reactions and influencing intramolecular cyclizations and rearrangements.

The phenolic hydroxyl group can undergo oxidation. Electrochemical studies on similar hydroxyphenyl derivatives have shown that the phenolic moiety can be oxidized to generate reactive intermediates. For example, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone generates a p-quinone-imine intermediate that can react with nucleophiles. researchgate.net This suggests that this compound could potentially be oxidized to a quinone-like species, which could then undergo further reactions. The presence of electron-donating methyl groups on the ring would likely facilitate this oxidation.

The hydroxyl group can also direct or participate in rearrangement reactions. For example, photoenolization-induced reactions in related 2,5-dimethylbenzoyl derivatives have been shown to proceed via mechanisms involving hydrogen atom transfer from a methyl group to the carbonyl oxygen, a process that can be influenced by the electronic nature of the aromatic ring substituents, including a hydroxyl group. scribd.comresearchgate.net

Mechanistic Investigations of Derivatization Reactions (e.g., hydrazone formation)

Detailed mechanistic studies specifically investigating the derivatization reactions of this compound, such as hydrazone formation, are not extensively documented in publicly available scientific literature. However, the general mechanism of hydrazone formation from ketones is well-established and can be extrapolated to understand the likely reactive pathways for this specific compound.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The formation of a hydrazone from a ketone involves two key steps: the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by the dehydration of the resulting intermediate.

The initial step is the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, often referred to as a carbinolamine. This step is generally reversible.

The subsequent and typically rate-determining step at neutral pH is the acid-catalyzed dehydration of the carbinolamine intermediate. nih.gov This elimination of a water molecule results in the formation of a C=N double bond, yielding the final hydrazone product. The presence of the hydroxyl and dimethyl groups on the phenyl ring of this compound can influence the electronic properties of the carbonyl group, thereby affecting the reaction kinetics. Electron-donating groups, such as the hydroxyl and methyl groups, may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the initial nucleophilic attack compared to ketones with electron-withdrawing substituents.

The pH of the reaction medium is a critical factor. The reaction is typically favored under mildly acidic conditions. This is because the acid catalyzes the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, making it a better leaving group (water). However, highly acidic conditions can be counterproductive as they would lead to the protonation of the hydrazine nucleophile, rendering it non-nucleophilic and thus inhibiting the initial addition step.

Mechanistic and Structure Activity Relationship Sar Investigations in Biological Research

Exploration of Biological Activities of 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone Analogues and Derivatives

The core structure of this compound serves as a scaffold for developing new compounds with potential therapeutic applications. Research has focused on several key areas, including anticancer, antimicrobial, and anti-inflammatory activities.

Brominated acetophenone (B1666503) derivatives, which are structural analogues, have been a subject of interest in oncology research. Studies have shown that these compounds can exhibit significant cytotoxic effects against various human tumor cell lines. farmaciajournal.comfarmaciajournal.com The primary mechanisms identified involve the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis.

Research on a series of brominated acetophenone derivatives demonstrated notable cytotoxicity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines. farmaciajournal.comfarmaciajournal.com One particularly active compound exhibited IC₅₀ values below 10 μg/mL in MCF7 and PC3 cells. farmaciajournal.comfarmaciajournal.com The pro-oxidant potential of these compounds is believed to contribute to their selective antitumor action, as tumor cells are often more susceptible to oxidative stress than normal cells. farmaciajournal.com

Further investigations into brominated chalcones, which can be derived from acetophenones, have revealed that their anticancer effects are linked to the generation of reactive oxygen species (ROS). nih.gov An increase in ROS can trigger apoptosis through both the death receptor pathway (by up-regulating receptors like DR4 and DR5) and the mitochondria-mediated pathway. nih.gov

Table 1: Cytotoxicity of a Brominated Acetophenone Derivative (5c) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 |

| Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 |

| MCF7 | Breast Adenocarcinoma | < 10 |

| PC3 | Prostate Adenocarcinoma | < 10 |

Data sourced from Farmacia Journal. farmaciajournal.comfarmaciajournal.com

The antimicrobial properties of acetophenone derivatives have also been explored, with brominated analogues showing particular promise. acs.org Halogenation, especially bromination, can enhance the antibacterial efficacy of compounds. frontiersin.org Bromophenols, for instance, are known to be produced by marine organisms as a defense against bacteria, fungi, and algae. acs.org

Studies on brominated pyrazine-based chalcones have demonstrated activity against Gram-positive pathogens from the Staphylococcus and Enterococcus genera. frontiersin.org One brominated chalcone, CH-0y, showed anti-staphylococcal activity with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM. frontiersin.org These compounds have been found to exert a bactericidal, rather than bacteriostatic, action. frontiersin.org

The mechanism of action for such compounds is thought to involve disruption of bacterial communication and biofilm formation, which can reduce virulence and increase susceptibility to conventional antibiotics. acs.org The presence of the bromine atom may facilitate halogen binding to a biological target within the bacteria. frontiersin.org

Table 2: Anti-staphylococcal Activity of Brominated Pyrazine-Based Chalcone (CH-0y)

| Bacterial Strain | MIC (µM) |

| S. aureus (various isolates) | 15.625 - 62.5 |

| S. epidermidis (clinical isolate) | 15.625 - 31.25 |

| S. lugdunensis (clinical isolate) | 15.625 - 31.25 |

Data sourced from Frontiers in Cellular and Infection Microbiology. frontiersin.org

Compounds with structural similarities to this compound have been investigated as potential enzyme inhibitors, a key strategy in drug development. One such target is farnesyl transferase (FTase), an enzyme involved in post-translational modification of proteins, including the Ras protein. nih.govmedchemexpress.com Since Ras proteins are crucial in cell signaling pathways that control growth and proliferation, inhibiting their function via FTase inhibition is a therapeutic strategy in cancer research. nih.govnih.gov

Farnesyl transferase inhibitors (FTIs) represent a class of agents that target these signal transduction pathways. medchemexpress.com By preventing the farnesylation of Ras, FTIs block its localization to the cell membrane, thereby inhibiting its activity and ultimately arresting cell growth. nih.gov Numerous small-molecule FTIs have been developed and studied, with some exhibiting high potency.

Table 3: Examples of Farnesyl Transferase Inhibitors and Their Potency

| Inhibitor | Target | IC₅₀ |

| Tipifarnib | FTase | 0.86 nM |

| Lonafarnib | H-ras FTase | 1.9 nM |

| Lonafarnib | K-ras FTase | 5.2 nM |

| Lonafarnib | N-ras FTase | 2.8 nM |

Data sourced from MedChemExpress. medchemexpress.com

The acetophenone scaffold is a versatile starting point for the synthesis of other heterocyclic compounds with significant pharmacological activities. A prominent example is the synthesis of pyrazole (B372694) derivatives, which are well-documented for their anti-inflammatory and analgesic properties. nih.govresearchgate.net

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Pyrazole derivatives have been developed as potent and, in some cases, selective COX-2 inhibitors. nih.gov For example, the drug Celecoxib contains a pyrazole moiety. eco-vector.com Research into novel pyrazole derivatives has yielded compounds with anti-inflammatory activity more potent than that of indomethacin, a standard NSAID. nih.gov

The analgesic effects of these derivatives have been demonstrated in various models. nih.gov Some compounds not only reduce inflammation-induced hyperalgesia but also show morphine-like analgesic effects in non-inflamed tissues, suggesting multiple mechanisms of action. nih.gov

Structure-Activity Relationship (SAR) Profiling

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more effective and selective therapeutic agents.

SAR studies on acetophenone analogues have provided valuable insights. For antimicrobial acetophenones, quantitative structure-activity relationship (QSAR) models have shown that spatial, electronic, and topological descriptors significantly influence activity. nih.gov For instance, the presence of electron-withdrawing groups like nitro or halogens can impact antibacterial efficacy.

In the context of anticancer chalcones derived from acetophenones, the substitution pattern on the aromatic rings is critical. Methoxy and hydroxyl groups have been shown to have a positive impact on the inhibition of certain drug resistance proteins. nih.gov Conversely, for some activities, substitutions with chlorine, bromine, or nitro groups were found to be unfavorable. nih.gov This highlights that the effect of a substituent is highly dependent on the specific biological target and mechanism of action. Halogen substitution, particularly with bromine, has been noted to enhance the potency of some antibacterial chalcones, suggesting a favorable interaction with the target site. frontiersin.org

Metabolite Identification and Pathway Elucidation for Analogues (relevant for understanding in vivo chemical transformations)

Research on the bacterial degradation of 2,4- and 3,4-dimethylphenol (B119073) has shown that these compounds can be converted into hydroxylated benzoic acid derivatives. nih.gov Specifically, 2,4- and 3,4-dimethylphenols were metabolized to 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively. nih.gov These metabolites were described as "dead-end products" in the studied bacterial strains, indicating that they were not further degraded. nih.gov This suggests that oxidation of one of the methyl groups to a carboxylic acid is a potential metabolic pathway for dimethylphenols.

In mammalian systems, polyphenols generally undergo extensive metabolism. researchgate.net Following ingestion, they are often subject to degradation by gut microbiota into various phenolic acids. researchgate.net The absorbed polyphenols and their metabolites can then undergo further modifications in the body, such as glucuronidation, which is a common pathway for detoxifying and increasing the water solubility of foreign compounds to facilitate their excretion. researchgate.net

For instance, the in vivo metabolism of mango pulp, which is rich in polyphenols, leads to the appearance of various metabolites in the plasma, including galloyl glucose, methylgallic acid, and methylpyrogallol glucuronide. nih.gov These findings indicate that the core phenolic structure is often modified with methyl, sulfate (B86663), or glucuronide groups.

Based on these general principles, it can be hypothesized that the in vivo metabolism of this compound and its analogues could involve oxidation of the methyl groups, hydroxylation of the aromatic ring, and conjugation with glucuronic acid or sulfate. However, specific studies are required to confirm these potential metabolic pathways.

Table 2: Potential Metabolic Transformations of Phenolic Compounds

| Metabolic Reaction | Description | Reference |

| Methyl Group Oxidation | Conversion of a methyl group to a carboxylic acid. | nih.gov |

| Ring Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | nih.gov |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility. | researchgate.net |

| Sulfation | Conjugation with a sulfate group. | nih.gov |

| Gut Microbiota Degradation | Breakdown into smaller phenolic acids by intestinal bacteria. | researchgate.net |

Advanced Analytical Techniques in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of chemical separation science, providing the means to resolve complex mixtures into their individual components. For a compound like 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like phenolic ketones. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity. nih.govionsource.com In a typical RP-HPLC setup for a compound such as this compound, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ionsource.comsielc.comsielc.com

To ensure good peak shape and reproducibility for phenolic compounds, the pH of the mobile phase is often controlled by adding an acid modifier like formic acid, acetic acid, or phosphoric acid. sielc.comjapsonline.com This suppresses the ionization of the phenolic hydroxyl group, leading to more consistent retention times and sharper peaks. Purity assessment is achieved by detecting any impurities as separate peaks in the chromatogram, while quantitative analysis relies on comparing the peak area of the analyte to that of a calibrated standard. japsonline.compubcompare.ai The method's suitability is confirmed through rigorous validation, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). japsonline.com

Below is a table summarizing typical HPLC conditions used for the analysis of structurally similar phenolic ketones.

| Parameter | Condition | Analyte Example | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenolic Acids, Flavonoids | japsonline.com |

| Mobile Phase | Acetonitrile and 1% Aqueous Acetic Acid (Gradient Elution) | Phenolic Compounds | japsonline.com |

| Flow Rate | 0.7 - 1.0 mL/min | Phenol (B47542), Acetophenone (B1666503) | sielc.comjapsonline.com |

| Detection | UV/Photodiode Array (PDA) at 272-280 nm | Phenolic Compounds | japsonline.com |

| Column Temperature | 28°C | Phenolic Compounds | japsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. nih.govcapes.gov.br It is a benchmark method for the analysis of volatile and thermally stable compounds. thermofisher.com However, for polar molecules like this compound, which contain active hydrogen atoms in the hydroxyl group, direct analysis is challenging. Such compounds tend to exhibit poor peak shapes and may degrade at the high temperatures used in GC.

To overcome these limitations, chemical derivatization is a necessary prerequisite for GC-MS analysis of phenolic ketones. nih.govthermofisher.com This process involves converting polar functional groups into less polar, more volatile, and more thermally stable derivatives. A common two-step approach is employed: thermofisher.com

Methoximation: The carbonyl (ketone) group is reacted with an agent like O-methoxylamine hydrochloride to form a stable oxime. This step is crucial for stabilizing thermolabile ketones. nih.gov

Silylation: The phenolic hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step drastically reduces the polarity and increases the volatility of the compound. thermofisher.comresearchgate.net

Once derivatized, the compound can be readily analyzed by GC-MS. The resulting mass spectrum, characterized by a unique fragmentation pattern, serves as a chemical fingerprint for unambiguous identification, often aided by comparison to spectral libraries like NIST. thermofisher.com This makes GC-MS an invaluable tool for metabolite profiling, where it can be used to identify and quantify this compound within complex biological matrices. nih.govhhu.denih.gov

The table below outlines a typical derivatization and GC-MS analysis workflow for phenolic compounds.

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Derivatization 1 (Methoximation) | Reaction with O-methoxylamine hydrochloride in pyridine | Stabilize ketone functional group | nih.govthermofisher.com |

| Derivatization 2 (Silylation) | Reaction with a silylating agent (e.g., MSTFA) | Increase volatility and thermal stability by derivatizing the hydroxyl group | nih.govthermofisher.com |

| GC Separation | Capillary column (e.g., SLB™-5ms) with a temperature gradient program | Separate derivatized analyte from other components | |

| MS Detection | Electron Ionization (EI) at 70 eV; mass scan range 50-600 Da | Generate reproducible mass spectra for identification and quantification | nih.gov |

Hyphenated Techniques for Comprehensive Characterization and Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For the comprehensive characterization of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful. This technique combines the separation prowess of HPLC with the mass analysis capabilities of mass spectrometry. shimadzu.com

LC-MS/MS, a tandem mass spectrometry approach, is especially useful. After separation by HPLC, the parent molecule is ionized (e.g., by electrospray ionization, ESI) and selected in the first mass analyzer. It is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. nih.gov This process provides definitive structural information and allows for highly selective and sensitive quantification, even in complex biological or environmental samples where matrix effects can be a significant challenge. nih.gov For this compound, LC-MS/MS could be used to confirm its structure by analyzing its specific fragmentation patterns and to quantify it at very low levels in various matrices.

Development of Novel Analytical Methods for Research Applications

The field of analytical chemistry is continuously evolving, with new methods being developed to improve speed, sensitivity, and efficiency. For the analysis of phenolic compounds like this compound, several novel approaches show promise.

One area of development is in advanced extraction techniques designed to efficiently isolate phenolic compounds from complex samples prior to analysis. mdpi.com Methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over traditional solvent extraction, including reduced extraction times, lower solvent consumption, and improved extraction efficiency. unich.itnih.govmdpi.com

In chromatography, the use of Ultra-High-Performance Liquid Chromatography (UHPLC) with columns packed with sub-2 µm particles allows for much faster and more efficient separations compared to conventional HPLC. mdpi.com Another innovation is the use of monolithic columns, which are made from a single rod of porous silica. chromatographyonline.com These columns have a unique bimodal pore structure that allows for high flow rates at relatively low backpressures, enabling very rapid separations without a significant loss of efficiency. chromatographyonline.com The application of these novel extraction and separation techniques can significantly enhance the throughput and quality of analytical data for this compound in research settings.

Future Research Perspectives and Directions

Development of More Efficient and Sustainable Synthetic Strategies

Current synthetic routes to 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone and its analogs often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. The development of more efficient and sustainable synthetic strategies is, therefore, a critical area for future research.

Key Research Thrusts:

Green Chemistry Approaches: Future synthetic methodologies will likely focus on the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. This includes the use of greener solvents (e.g., water, supercritical fluids), atom-economical reactions, and the minimization of waste.

Catalytic Methods: The exploration of novel catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, can lead to more efficient and selective syntheses. For instance, catalytic C-H activation could provide a more direct route to functionalized derivatives.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net Engineered enzymes could be employed for the synthesis of this compound and its chiral derivatives with high enantioselectivity. researchgate.net

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. The development of flow-based syntheses for this compound and its derivatives would be a significant advancement.

Mechanochemistry: Solvent-free or low-solvent reactions using techniques like ball milling can reduce waste and energy consumption. Investigating mechanochemical routes for the synthesis of this compound and its derivatives is a promising avenue.

Data Table: Comparison of Synthetic Strategies

| Strategy | Advantages | Potential Challenges |

| Green Chemistry | Reduced environmental impact, safer processes | Identifying suitable green solvents and reagents |

| Catalytic Methods | High efficiency and selectivity, lower waste | Catalyst cost and stability, product purification |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and cost, substrate scope |

| Flow Chemistry | Improved safety and scalability, better control | Initial setup cost, potential for clogging |

| Mechanochemistry | Reduced solvent use, faster reaction times | Scalability, monitoring reaction progress |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. Advanced computational approaches can provide deep insights into the reactivity, electronic properties, and intermolecular interactions of this compound.

Key Research Thrusts:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. wseas.comresearchgate.net These studies can elucidate the effects of the hydroxyl, methyl, and acetyl groups on the aromatic ring's reactivity. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netwseas.com

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions. wseas.com This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Time-Dependent DFT (TD-DFT): TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of this compound and its derivatives, aiding in their characterization and the understanding of their photophysical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): For a series of analogs, QSAR models can be developed to correlate their structural features with their biological activities. This can help in the rational design of more potent compounds.

Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of this compound bind to biological targets such as enzymes or receptors. This is particularly relevant for drug discovery applications.

Data Table: Computational Chemistry Techniques and Their Applications

| Technique | Information Provided | Application in Research |

| DFT | Electronic structure, geometry, reactivity indices | Predicting reaction pathways, understanding substituent effects |

| MEP | Charge distribution, electrostatic interactions | Predicting intermolecular interactions and binding sites |

| TD-DFT | Electronic absorption spectra, excited state properties | Characterizing new compounds, designing photosensitizers |

| QSAR | Correlation between structure and activity | Guiding the design of more potent analogs |

| Molecular Docking | Binding modes and affinities to biological targets | Virtual screening for drug discovery |

Targeted Synthesis of Analogs for In-depth SAR and Mechanistic Studies

The synthesis of a library of analogs of this compound with systematic structural modifications is essential for conducting in-depth Structure-Activity Relationship (SAR) and mechanistic studies. By observing how changes in the molecular structure affect a particular property or activity, researchers can gain valuable insights.

Key Research Thrusts:

Modification of the Phenyl Ring: Introducing or altering substituents on the aromatic ring can modulate the electronic and steric properties of the molecule. This can influence its reactivity and biological activity.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be converted into ethers, esters, or other functional groups to investigate the role of hydrogen bonding and polarity.

Modification of the Acetyl Group: The acetyl group can be a handle for various chemical transformations, such as aldol (B89426) condensations to form chalcones or reactions to form Schiff bases.

Synthesis of Chiral Analogs: The introduction of chirality can lead to compounds with specific interactions with biological systems.

Isotopic Labeling: The synthesis of isotopically labeled analogs can be a powerful tool for elucidating reaction mechanisms and metabolic pathways.

Exploration of Novel Research Applications beyond Current Understanding

While derivatives of this compound have shown promise in areas such as medicinal chemistry, there is a vast, unexplored landscape of potential applications. Future research should aim to broaden the horizon of its utility.

Key Research Thrusts:

Materials Science: The phenolic and carbonyl functionalities make this compound an interesting building block for polymers and coordination complexes. Its derivatives could be explored for applications in organic electronics, sensors, or as photostabilizers. The conformational flexibility of related benzophenones has been studied for its relevance in sunscreening agents. nih.gov

Agrochemicals: The structural motifs present in this compound are found in some biologically active natural products. The synthesis and screening of its derivatives for herbicidal, insecticidal, or fungicidal activity could yield new agrochemicals.

Fluorescent Probes: With appropriate functionalization, the core structure could be developed into fluorescent probes for the detection of specific analytes or for cellular imaging. The related compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone has been utilized in a fluorescence detection system. mdpi.com

Catalysis: Derivatives of this compound could serve as ligands for metal catalysts, potentially enabling new catalytic transformations.

Natural Product Synthesis: This compound could serve as a key starting material or intermediate in the total synthesis of more complex natural products.

Data Table: Potential Novel Applications

| Field | Potential Application | Rationale |

| Materials Science | Organic electronics, sensors | Presence of conjugated systems and functional groups |

| Agrochemicals | Herbicides, insecticides | Structural similarity to some natural products |

| Biotechnology | Fluorescent probes, imaging agents | Potential for functionalization to create fluorophores |

| Catalysis | Ligands for metal catalysts | Presence of coordinating functional groups |

| Organic Synthesis | Starting material for natural products | Versatile chemical scaffold |

Q & A

Q. How is this compound utilized in materials science?

- Answer : As a photoactive intermediate in thermographic materials, its ketone group participates in redox reactions with silver halides. It also serves as a ligand precursor for metal-organic frameworks (MOFs) due to its chelating hydroxyl group .

Q. What role does it play in natural product synthesis?

- Answer : It is a key intermediate in sorbicillinoid alkaloid synthesis. For example, coupling with sorbyl chloride forms the tricyclic core via Diels-Alder cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.